molecular formula C20H19N3S B12530936 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole CAS No. 658699-92-4

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole

Cat. No.: B12530936
CAS No.: 658699-92-4
M. Wt: 333.5 g/mol
InChI Key: HQDVBEKJJJQOMS-UHFFFAOYSA-N
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Description

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole is a complex organic compound that features a unique combination of indole, pyrimidine, and thiophene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of these heterocyclic structures often imparts unique chemical and biological properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the thiophene and indole groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the indole moiety under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain kinases, thereby affecting cell signaling pathways. The indole moiety can interact with various receptors, while the pyrimidine and thiophene rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-[6-Butyl-2-(furan-2-yl)pyrimidin-4-yl]-1H-indole: Similar structure but with a furan ring instead of thiophene.

    3-[6-Butyl-2-(phenyl)pyrimidin-4-yl]-1H-indole: Contains a phenyl ring instead of thiophene.

    3-[6-Butyl-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indole: Features a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole imparts unique electronic properties, making it particularly useful in applications requiring high electron mobility, such as organic semiconductors. Additionally, the combination of indole, pyrimidine, and thiophene moieties provides a versatile platform for further functionalization and optimization .

Properties

CAS No.

658699-92-4

Molecular Formula

C20H19N3S

Molecular Weight

333.5 g/mol

IUPAC Name

3-(6-butyl-2-thiophen-2-ylpyrimidin-4-yl)-1H-indole

InChI

InChI=1S/C20H19N3S/c1-2-3-7-14-12-18(23-20(22-14)19-10-6-11-24-19)16-13-21-17-9-5-4-8-15(16)17/h4-6,8-13,21H,2-3,7H2,1H3

InChI Key

HQDVBEKJJJQOMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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